molecular formula C20H22N2O3 B5107430 3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5107430
M. Wt: 338.4 g/mol
InChI Key: BWYNWFLLDNVPQF-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxybenzaldehyde with benzylmethylamine to form an intermediate Schiff base, which is then cyclized with maleic anhydride under acidic conditions to yield the desired pyrrolidine-2,5-dione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
  • 3-[Benzyl(methyl)amino]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

3-[Benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 3-position of the phenyl ring can affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-17-11-7-10-16(12-17)22-19(23)13-18(20(22)24)21(2)14-15-8-5-4-6-9-15/h4-12,18H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYNWFLLDNVPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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